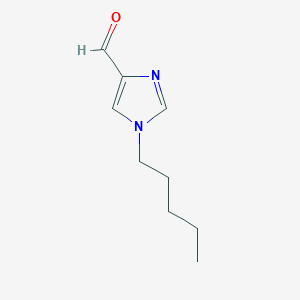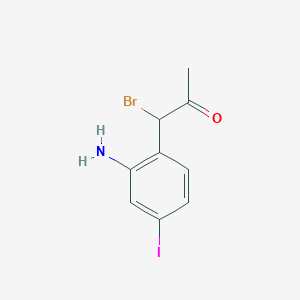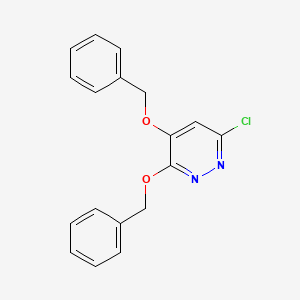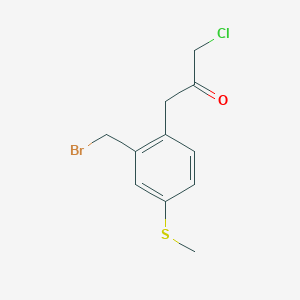![molecular formula C8H7BrN2OS B14058907 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is a heterocyclic compound that features a unique structure combining bromine, pyridine, and thiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one typically involves the reaction of 3-cyanopyridine-2(1H)-thiones with N-(2-chloroacetyl)-α-amino acids. This reaction produces N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids, which upon heating, yield the desired thiazepine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could produce a variety of functionalized thiazepine derivatives.
Scientific Research Applications
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazepine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde: This compound shares the bromine and heterocyclic structure but differs in its ring composition.
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: Another brominated heterocycle with different ring systems.
8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione: Similar in having a bromine atom and a pyridine ring but differs in the overall structure.
Uniqueness
7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one is unique due to its combination of bromine, pyridine, and thiazepine rings, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C8H7BrN2OS |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
7-bromo-1,5-dihydropyrido[2,3-e][1,4]thiazepin-2-one |
InChI |
InChI=1S/C8H7BrN2OS/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12) |
InChI Key |
VPMLPZBRLKGBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC(=O)CS1)N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)



![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)








![[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
